N-[(3,5-dichlorophenyl)methylidene]hydroxylamine
Overview
Description
N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine typically involves the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts such as transition metal complexes can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against certain bacteria and fungi.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)butanamide
N-(3,5-Dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZFLLLFEIZFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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